molecular formula C18H23NO3S B272584 N-benzyl-4-butoxy-3-methylbenzenesulfonamide

N-benzyl-4-butoxy-3-methylbenzenesulfonamide

Cat. No. B272584
M. Wt: 333.4 g/mol
InChI Key: ZJASPTGMGDPZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-butoxy-3-methylbenzenesulfonamide, also known as BBMS, is a sulfonamide compound that has been used in scientific research for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-benzyl-4-butoxy-3-methylbenzenesulfonamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. N-benzyl-4-butoxy-3-methylbenzenesulfonamide has been found to inhibit the phosphorylation and degradation of IκBα, which leads to the suppression of NF-κB activation and the subsequent reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-4-butoxy-3-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects in various experimental models. In animal studies, the compound has been shown to reduce inflammation and pain, as well as lower body temperature in febrile animals. N-benzyl-4-butoxy-3-methylbenzenesulfonamide has also been found to exhibit antioxidant and anti-tumor effects, making it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-benzyl-4-butoxy-3-methylbenzenesulfonamide has several advantages as a research tool, including its relatively low cost and ease of synthesis. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to fully understand the potential side effects and toxicity of N-benzyl-4-butoxy-3-methylbenzenesulfonamide.

Future Directions

There are several potential future directions for research on N-benzyl-4-butoxy-3-methylbenzenesulfonamide. One area of interest is the development of more potent and selective analogs of the compound, which could lead to improved therapeutic efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-inflammatory and analgesic effects of N-benzyl-4-butoxy-3-methylbenzenesulfonamide, as well as its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-benzyl-4-butoxy-3-methylbenzenesulfonamide involves the reaction of 4-butoxy-3-methylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

N-benzyl-4-butoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and pain. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess analgesic and antipyretic effects, making it a promising candidate for the treatment of pain and fever.

properties

Product Name

N-benzyl-4-butoxy-3-methylbenzenesulfonamide

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-benzyl-4-butoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c1-3-4-12-22-18-11-10-17(13-15(18)2)23(20,21)19-14-16-8-6-5-7-9-16/h5-11,13,19H,3-4,12,14H2,1-2H3

InChI Key

ZJASPTGMGDPZND-UHFFFAOYSA-N

SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

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